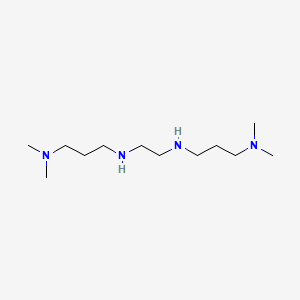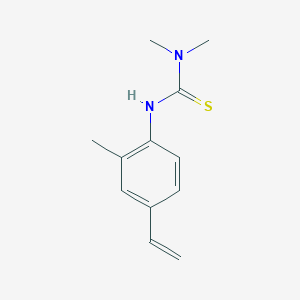
N'-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea typically involves the reaction of 4-ethenyl-2-methylaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
N,N-Dimethylthiourea: A simpler thiourea compound with similar chemical properties.
4-Ethenyl-2-methylaniline: The precursor used in the synthesis of N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea.
Thiourea: The parent compound of the thiourea class, known for its wide range of applications.
Uniqueness
N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea is unique due to the presence of both the ethenyl and dimethyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
63914-67-0 |
|---|---|
分子式 |
C12H16N2S |
分子量 |
220.34 g/mol |
IUPAC名 |
3-(4-ethenyl-2-methylphenyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-5-10-6-7-11(9(2)8-10)13-12(15)14(3)4/h5-8H,1H2,2-4H3,(H,13,15) |
InChIキー |
ZIVVNZGPCPCHHG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=C)NC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
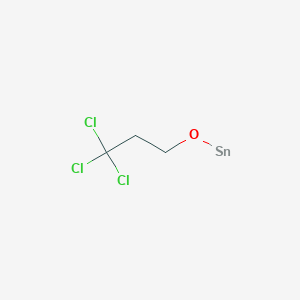

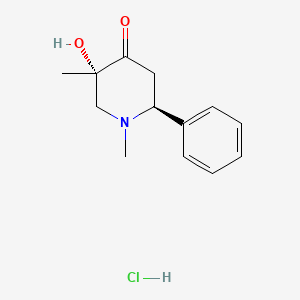
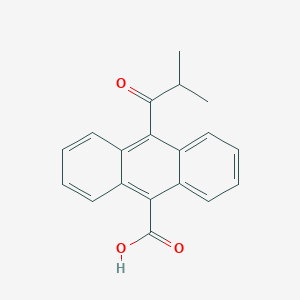
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
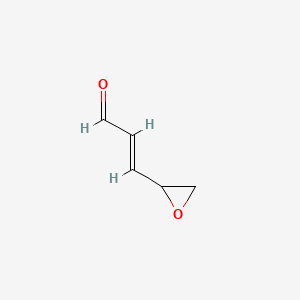
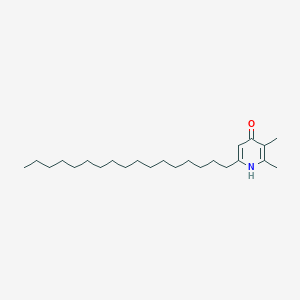
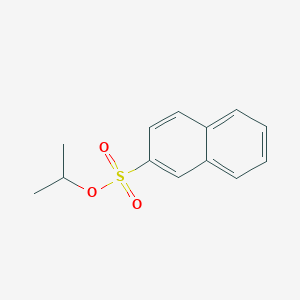
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
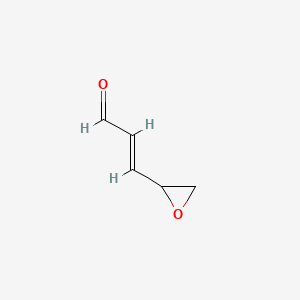
oxophosphanium](/img/structure/B14485371.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
